molecular formula C19H19N3O2 B11684929 2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methoxyphenyl)ethanone

2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(4-methoxyphenyl)ethanone

Cat. No.: B11684929
M. Wt: 321.4 g/mol
InChI Key: INCJINKWJOGPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3,4-Dihydropyrimido[1,2-a][1,3]benzimidazol-10(2H)-yl]-1-(4-methoxyphenyl)-1-ethanone is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure combining a dihydropyrimido[1,2-a][1,3]benzimidazole core with a methoxyphenyl ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-10(2H)-yl]-1-(4-methoxyphenyl)-1-ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Dihydropyrimido[1,2-a][1,3]benzimidazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the heterocyclic core.

    Introduction of the Methoxyphenyl Ethanone Moiety: This step involves the coupling of the methoxyphenyl ethanone group to the heterocyclic core through a condensation reaction, often facilitated by a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-[3,4-Dihydropyrimido[1,2-a][1,3]benzimidazol-10(2H)-yl]-1-(4-methoxyphenyl)-1-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under mild conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3,4-Dihydropyrimido[1,2-a][1,3]benzimidazol-10(2H)-yl]-1-(4-methoxyphenyl)-1-ethanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3,4-dihydropyrimido[1,2-a][1,3]benzimidazol-10(2H)-yl]-1-(4-methoxyphenyl)-1-ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction processes.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,4-Dihydropyrimido[1,2-a][1,3]benzimidazol-10(2H)-yl]-1-(4-methoxyphenyl)-1-ethanone is unique due to its specific combination of a dihydropyrimido[1,2-a][1,3]benzimidazole core and a methoxyphenyl ethanone moiety

Properties

Molecular Formula

C19H19N3O2

Molecular Weight

321.4 g/mol

IUPAC Name

2-(3,4-dihydro-2H-pyrimido[1,2-a]benzimidazol-10-yl)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C19H19N3O2/c1-24-15-9-7-14(8-10-15)18(23)13-22-17-6-3-2-5-16(17)21-12-4-11-20-19(21)22/h2-3,5-10H,4,11-13H2,1H3

InChI Key

INCJINKWJOGPEC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N4C2=NCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.